molecular formula C18H15N3O4 B5243243 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(acetylamino)benzoate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(acetylamino)benzoate

Cat. No.: B5243243
M. Wt: 337.3 g/mol
InChI Key: KTUAPMXDKKXFRG-UHFFFAOYSA-N
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Description

The compound (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(acetylamino)benzoate is a heterocyclic organic molecule It features a 1,3,4-oxadiazole ring, which is known for its stability and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclization of Hydrazides: One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction between a hydrazide and a benzoic acid derivative under acidic or basic conditions can yield the oxadiazole ring.

    Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields.

Industrial Production Methods

Industrial production often employs scalable methods such as:

    Batch Reactors: These are used for the cyclization reactions, where precise control over temperature and reaction time is maintained.

    Continuous Flow Reactors: These reactors offer advantages in terms of scalability and consistency, particularly for high-throughput synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which can reduce the oxadiazole ring to form different derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acidic or basic catalysts for cyclization reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxadiazoles.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.

Biology

Medicine

    Anticancer Agents: Due to its ability to interfere with cellular processes, the compound is being studied for its anticancer properties.

Industry

    Material Science: The compound’s stability and electronic properties make it useful in developing new materials for electronic applications.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. For instance, it can bind to enzymes or receptors, inhibiting their activity. In antiviral applications, it may block viral entry by binding to host cell receptors, preventing the virus from attaching and entering the cell .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazoles: These compounds share a similar ring structure but differ in the position of nitrogen atoms.

    1,3,4-Thiadiazoles: These compounds have a sulfur atom in place of one of the nitrogen atoms in the oxadiazole ring.

Uniqueness

    Stability: The 1,3,4-oxadiazole ring is known for its thermal and chemical stability.

    Biological Activity: The specific substitution pattern in (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(acetylamino)benzoate enhances its biological activity compared to other oxadiazoles.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, from medicinal chemistry to material science.

Properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-12(22)19-15-9-5-8-14(10-15)18(23)24-11-16-20-21-17(25-16)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUAPMXDKKXFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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